N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a piperazinyl moiety, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of aniline derivatives to introduce the bromine atom.
Introduction of the methoxyphenyl group: This step involves the reaction of the bromophenyl intermediate with methoxyphenyl derivatives under specific conditions.
Formation of the piperazinyl moiety: This step involves the reaction of the intermediate with piperazine derivatives.
Final coupling reaction: This step involves the coupling of the intermediate with 4-methylbenzenesulfonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include sodium hydroxide and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
- 2-(4-Bromophenyl)-N-(4-(4-methoxyphenyl)-2-oxo-1,3-thiazol-3(2H)-yl)acetamide
- 4-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazole
Uniqueness
N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H28BrN3O4S |
---|---|
Molecular Weight |
558.5g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H28BrN3O4S/c1-20-7-13-23(14-8-20)35(32,33)30(22-11-9-21(27)10-12-22)19-26(31)29-17-15-28(16-18-29)24-5-3-4-6-25(24)34-2/h3-14H,15-19H2,1-2H3 |
InChI Key |
HOMQEAJRFNWXQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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